molecular formula C10H11NO3 B1510169 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1282549-26-1

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1510169
CAS No.: 1282549-26-1
M. Wt: 193.2 g/mol
InChI Key: ACZPLQXXNITDMJ-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative with a 5-methoxypyridine substituent. Its molecular formula is C₁₀H₁₁NO₃, with a molar mass of 193.2 g/mol and a CAS number of 1282549-26-1 . This compound is a valuable building block in medicinal chemistry, particularly for designing molecules targeting enzymes or receptors sensitive to aromatic substituents.

Properties

IUPAC Name

1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-7-2-3-8(11-6-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZPLQXXNITDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737957
Record name 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282549-26-1
Record name 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid generally follows a multi-step route involving:

This approach aligns with methodologies used for closely related compounds such as 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid, where cyclopropanation and subsequent functional group transformations are key steps.

Cyclopropanation Techniques

Cyclopropanation is a critical step in the synthesis, forming the three-membered cyclopropane ring on the pyridine scaffold. The main approaches include:

  • Carbene Addition : Using diazo compounds (e.g., ethyl diazoacetate) to generate carbenes that add across vinylpyridine double bonds, forming cyclopropane esters that can be hydrolyzed to the acid.

  • N-Ylide Mediated Cyclopropanation : The Corey–Chaykovsky reaction uses sulfur or nitrogen ylides to convert vinyl heterocycles to cyclopropanes. For example, nitrogen ylides derived from tert-butyl bromoacetate and DABCO have been used to cyclopropanate vinylpyrimidines, a methodology translatable to vinylpyridines.

  • Metal-Catalyzed Cyclopropanation : Transition metal catalysts bearing chiral ligands (e.g., Rh, Pd) can mediate enantioselective cyclopropanation, though scalability and catalyst cost are concerns.

Preparation of the Vinylpyridine Intermediate

The precursor vinylpyridine derivative is typically synthesized via palladium-catalyzed cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Coupling of halogenated pyridine derivatives with vinylboronates under Pd catalysis yields vinylpyridine intermediates. Optimization of catalysts (e.g., Pd(OAc)2 with dppf or SPhos ligands), bases (K2CO3, K3PO4), and solvents (dioxane/water mixtures) affects yield and purity.

  • Purification Challenges : Vinylpyridines are volatile and prone to forming byproducts such as butenyl pyridines and dipyridyl ethene, necessitating careful distillation and chromatographic purification.

Hydrolysis to Carboxylic Acid

After cyclopropanation, the ester intermediate is hydrolyzed to the corresponding carboxylic acid:

  • Base Hydrolysis : Treatment with aqueous potassium hydroxide in methanol/water mixtures efficiently converts cyclopropane esters to carboxylic acids in high yield (up to 98% reported for similar compounds).

  • Reaction Conditions : Mild temperatures and controlled pH prevent ring opening or degradation of the cyclopropane ring during hydrolysis.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Functionalization of pyridine Methoxylation at 5-position of 2-halopyridine (e.g., via nucleophilic substitution or methylation) 5-Methoxypyridin-2-yl precursor
2 Palladium-catalyzed coupling Pd(OAc)2/dppf or Pd(OAc)2/SPhos, K2CO3, dioxane/H2O, 90°C Vinylpyridine intermediate
3 Cyclopropanation Ethyl diazoacetate or nitrogen ylide (e.g., from tert-butyl bromoacetate and DABCO), metal catalyst or base Cyclopropane ester intermediate
4 Hydrolysis KOH in MeOH/H2O, room temp to mild heating 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Detailed Research Findings and Optimization Notes

  • Yield and Safety : Use of ethyl diazoacetate for cyclopropanation can yield moderate amounts (~28% in some cases), but its thermal instability poses safety concerns. Alternative methods like nitrogen ylide cyclopropanation offer safer and potentially higher-yielding routes.

  • Enantioselectivity : While chiral catalysts can provide enantioselective cyclopropanation, their complexity and cost limit their use in large-scale synthesis. Racemic mixtures are often resolved by salt formation with chiral amines or chiral chromatography.

  • Purification : Volatility of vinylpyridine intermediates requires distillation under reduced pressure with careful control to avoid co-distillation of impurities. Chromatography is used to separate diastereomers or enantiomers after cyclopropanation.

  • Functional Group Compatibility : The methoxy group on the pyridine ring is stable under the reaction conditions used for cyclopropanation and hydrolysis, allowing for its introduction early or late in the synthesis depending on route optimization.

Comparative Data Table for Related Compounds Preparation

Compound Key Cyclopropanation Method Yield (%) Hydrolysis Method Notes
1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid Carbene addition (ethyl diazoacetate) ~28% KOH in MeOH/H2O Moderate yield, safety concerns with diazo compound
Pyrimidinyl trans-cyclopropane carboxylic acid N-ylide mediated cyclopropanation 58% Base hydrolysis Safer alternative, scalable, chiral resolution possible
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (target) Expected similar to above methods Not explicitly reported KOH hydrolysis (analogous) Likely similar approach, optimization needed for methoxy position

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring's substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

a) 1-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molar Mass : 177.2 g/mol
  • CAS : 1389313-37-4
  • Key Difference : A methyl group replaces the methoxy group at the 5-position.
  • Impact : The methyl group is less polar than methoxy, reducing solubility in polar solvents. The electron-donating methoxy group in the target compound may enhance resonance stabilization and alter acidity (pKa) compared to the methyl analog.
b) 1-(4-Methylpyridin-2-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molar Mass : 177.2 g/mol
  • CAS : 1060804-89-8
  • Key Difference : Methyl substitution at the 4-position instead of 5-position.
  • Impact : Positional isomerism affects steric and electronic interactions. The 4-methyl group may lead to different binding affinities in biological systems compared to the 5-methoxy derivative.
c) 1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula: C₉H₈ClNO₂
  • Molar Mass : 197.62 g/mol
  • CAS : 1060811-76-8
  • Key Difference : Chlorine substitution at the 6-position.
  • Impact : The electron-withdrawing chlorine atom increases acidity (lower pKa) and may improve metabolic stability compared to the methoxy group.
d) 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula: C₉H₈FNO₂
  • Molar Mass : 181.16 g/mol
  • CAS : 1302580-98-8
  • Key Difference : Fluorine replaces methoxy at the 5-position.
  • Impact : Fluorine’s electronegativity and small size enhance bioavailability and membrane permeability but reduce resonance effects compared to methoxy.

Physicochemical Properties Comparison

Compound (Substituent) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Boiling Point (°C) Density (g/cm³)
5-Methoxy (Target) C₁₀H₁₁NO₃ 193.2 ~3.5* N/A N/A
5-Methyl C₁₀H₁₁NO₂ 177.2 ~3.3 354.9 ± 30.0 1.287 ± 0.06
4-Methyl C₁₀H₁₁NO₂ 177.2 3.34 ± 0.20 354.9 ± 30.0 1.287 ± 0.06
6-Chloro C₉H₈ClNO₂ 197.62 ~2.8* N/A N/A

*Estimated based on substituent effects. Methoxy groups typically raise pKa slightly compared to methyl or halogen substituents due to resonance donation.

Biological Activity

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a cyclopropane ring and a methoxy-substituted pyridine. This article reviews the biological activity of this compound, synthesizing findings from various studies and exploring its potential therapeutic applications.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 1282549-26-1

The compound's structure contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is hypothesized to involve interactions with various enzymes and receptors. It may exhibit inhibitory or stimulatory effects on specific biochemical pathways, although detailed mechanisms remain under investigation. Its structural similarity to other biologically active compounds suggests potential anti-inflammatory and antimicrobial properties, although specific studies on this compound are still limited.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes some known activities associated with cyclopropane derivatives:

Activity TypeDescription
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial and fungal pathogens
Anti-inflammatoryReduction of inflammation markers in vitro
CytotoxicityInduction of apoptosis in cancer cell lines

Anticancer Activity

A study investigated the anticancer properties of several cyclopropane derivatives, including those structurally related to 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. The results indicated that these compounds could inhibit the growth of various human cancer cell lines, including RKO (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer). The strongest effects were observed at concentrations around 100 µM, leading to significant cell viability reduction .

Anti-inflammatory Effects

Research into the anti-inflammatory potential of cyclopropane-containing compounds has revealed promising results. Compounds structurally akin to 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid have been reported to downregulate pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, it is useful to compare it with other structurally related compounds:

Compound NameMolecular FormulaCAS NumberNotable Activity
1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acidC10H11NO386277086Exhibits strong anticancer activity
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acidC10H11NO21389313-37-4Known for antimicrobial properties
1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acidC10H11NO282762842Anti-inflammatory effects observed

This comparative analysis highlights how variations in substituents can significantly influence biological activity.

Chemical Reactions Analysis

Cyclopropanation Reactions

Cyclopropanation is a key reaction for generating this compound. Typically, it involves the reaction of 5-methoxypyridine with cyclopropylamine or similar reagents in the presence of catalysts. The following table summarizes some notable cyclopropanation reactions:

Reaction Reagents Conditions Yield
Cyclopropanation of 5-methoxypyridineCyclopropylamineCatalytic conditionsHigh
Reaction with diazomethaneDiazomethaneRoom temperatureModerate
Reaction with trihalidesTrihalides in alkaline solution20-40°C for 4 hoursVariable

Acidic Hydrolysis

Acidic hydrolysis can convert esters derived from the cyclopropanation reaction into carboxylic acids, including the target compound. The reaction typically involves treating the ester with an acid (e.g., hydrochloric acid) under reflux conditions.

Nitration Reactions

Nitration can introduce nitro groups into the aromatic system of the compound, which can be useful for further functionalization. This reaction generally employs concentrated nitric acid in the presence of sulfuric acid.

Reduction Reactions

Reduction reactions can be utilized to modify functional groups within the compound, such as converting carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

  • Biological Activity

Research indicates that derivatives of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid may exhibit significant biological activities, including antioxidant properties and potential cytotoxic effects against various cancer cell lines. Studies have shown that modifications on the pyridine ring can enhance these activities.

The chemical reactions involving 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid are diverse and provide pathways for synthesizing various derivatives with potential applications in medicinal chemistry. Continued research into its reactivity and biological properties is essential for unlocking its full potential in drug development.

  • References

The information provided is based on diverse sources including safety data sheets, patent literature, and peer-reviewed articles related to the synthesis and reactivity of similar compounds .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid with high purity?

Methodological Answer:

  • Key Steps :
    • Cyclopropanation : Utilize [2+1] cyclopropane ring formation via transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods to introduce the strained cyclopropane moiety .
    • Pyridine Functionalization : Introduce the 5-methoxypyridin-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity using protecting groups .
    • Carboxylic Acid Derivatization : Hydrolyze ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) to yield the free carboxylic acid .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in NMR data for cyclopropane-containing carboxylic acids?

Methodological Answer:

  • Challenges : Cyclopropane rings induce anisotropic effects, causing unexpected splitting or shifts in 1H^1H and 13C^{13}C NMR spectra.
  • Strategies :
    • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
    • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) by acquiring spectra at multiple temperatures .
    • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which also confirms stereochemistry .
  • Case Study : In related cyclopropane derivatives, discrepancies between predicted and observed 13C^{13}C shifts were resolved by identifying solvent-induced conformational changes .

Basic: Which analytical techniques are optimal for confirming structural integrity?

Methodological Answer:

  • HPLC : Use a reversed-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) and retention time consistency .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+^+ for C10_{10}H11_{11}NO3_3: 194.0817) .
  • FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, O-H stretch at ~2500-3300 cm1^{-1}) .
  • NMR : 1H^1H, 13C^{13}C, and 2D techniques (COSY, HSQC) to assign cyclopropane protons (δ ~1.5-2.5 ppm) and pyridine aromatic signals .

Advanced: What strategies are effective for studying enzyme inhibition mechanisms involving this compound?

Methodological Answer:

  • Kinetic Analysis :
    • Dose-Response Curves : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases or kinases) .
    • Mode of Inhibition : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive binding .
  • Structural Studies :
    • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
    • Site-Directed Mutagenesis : Test inhibition against mutant enzymes (e.g., residues near the cyclopropane moiety) to identify critical interactions .
  • Case Study : 5-Hydroxypyridine-2-carboxylic acid analogs inhibit metabolic enzymes (e.g., ALDH1A1) by forming hydrogen bonds with catalytic residues, a model applicable to this compound .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (N2_2 or Ar) in amber vials to prevent oxidation or photodegradation .
  • Stability Testing :
    • Accelerated Degradation : Expose to elevated temperatures (40°C) and humidity (75% RH) for 7 days; monitor via HPLC .
    • pH Stability : Assess solubility and degradation in buffers (pH 3-9) to identify optimal handling conditions .

Advanced: What computational approaches aid in predicting the reactivity of the cyclopropane ring?

Methodological Answer:

  • Reactivity Insights :
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for electrophilic/nucleophilic attack .
    • Strain Energy Analysis : Use molecular mechanics (MMFF94) to quantify ring strain (~27 kcal/mol for cyclopropane), which drives ring-opening reactions .
  • Case Study : Cyclopropane derivatives undergo strain-driven [3+2] cycloadditions with dipolarophiles, a reactivity pattern applicable to functionalization studies .

Table 1: Key Research Applications

Field Application Methodological Insight Reference
Organic SynthesisBuilding block for strained heterocyclesSuzuki coupling, cyclopropanation
BiochemistryEnzyme inhibition studiesKinetic assays, molecular docking
Analytical ChemistryHPLC/GC calibration standardRetention time matching, purity validation
Medicinal ChemistryLead compound optimizationSAR studies, toxicity profiling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

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